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Antimony cation (5+)

Cat. No.: B10776203
CAS No.: 22537-51-5
M. Wt: 121.760 g/mol
InChI Key: ZDINGUUTWDGGFF-UHFFFAOYSA-N
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Description

Antimony cation (5+), or Sb(V), is a highly charged, high-purity inorganic reagent of significant importance in advanced materials science and catalysis research. Its primary research value lies in its role as a potent Lewis acid and dopant for modifying the electrical and optical properties of materials. A key application is its use as an electrophilic center in the synthesis of coordination polymers and metal-organic frameworks (MOFs), where it can impart unique structural stability and catalytic activity. Furthermore, Sb(V) is instrumental in the doping of metal oxides, such as tin oxide (SnO2), to create transparent conducting oxides (TCOs) with enhanced electrical conductivity for applications in optoelectronics, including solar cells and flat-panel displays. In the field of electrochemistry, it is investigated for its role in the development of solid-state electrolytes and electrode materials for next-generation Li-ion batteries. As a strong oxidant, it also finds utility in specialized organic synthesis and as a catalyst in polymerization reactions. Researchers value this compound for probing the effects of high charge density on coordination geometry and reactivity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Sb+5 B10776203 Antimony cation (5+) CAS No. 22537-51-5

Properties

CAS No.

22537-51-5

Molecular Formula

Sb+5

Molecular Weight

121.760 g/mol

IUPAC Name

antimony(5+)

InChI

InChI=1S/Sb/q+5

InChI Key

ZDINGUUTWDGGFF-UHFFFAOYSA-N

Canonical SMILES

[Sb+5]

Origin of Product

United States

Fundamental Coordination Chemistry and Electronic Structure of Antimony V

2 Mechanisms of Antimony(V) Reduction in Chemical Systems

The reduction of pentavalent antimony [Sb(V)] to trivalent antimony [Sb(III)] is a critical transformation in both environmental and biological systems, as the trivalent form is generally considered more toxic libretexts.org. This process can be initiated through several distinct chemical pathways.

Reduction by Thiols

One of the most significant mechanisms for Sb(V) reduction involves sulfur-containing compounds known as thiols. In biological systems, this is considered a key activation step for antimonial drugs uvic.ca. Molecules such as cysteine (Cys), cysteinyl-glycine (Cys-Gly), glutathione (GSH), and trypanothione (T(SH)₂) have been shown to effectively reduce Sb(V) to Sb(III) nih.govresearchgate.net.

Research indicates that the rate of this reduction is highly dependent on the specific thiol and the pH of the environment. The reaction is generally favored under acidic conditions (pH 5) compared to neutral conditions (pH 7) nih.govresearchgate.net. Studies comparing different thiols have found that cysteine and cysteinyl-glycine reduce Sb(V) at a much greater rate than glutathione researchgate.netacs.org. The state of complexation of Sb(V) also influences the reduction rate; for example, Sb(V) in the form of meglumine antimonate (B1203111) is reduced more slowly than its non-complexed form, suggesting that the ligand complex must first dissociate or is less accessible to the reducing agent nih.govresearchgate.net.

Thiol Compound (10 mM)pHInitial Rate of Sb(V) Reduction (µM/min) with AntimonateInitial Rate of Sb(V) Reduction (µM/min) with Meglumine Antimonate
Cys-Gly 51.83 ± 0.120.24 ± 0.02
70.60 ± 0.040.08 ± 0.01
Cys 51.55 ± 0.100.21 ± 0.01
70.52 ± 0.030.07 ± 0.01
GSH 50.10 ± 0.010.02 ± 0.00
70.03 ± 0.000.01 ± 0.00

Data adapted from a 2002 study on the reduction of 2 mM Sb(V) at 37°C. The rates are presented as means ± standard deviations (n=3). nih.gov

Abiotic Reduction by Minerals

In anaerobic groundwater and soil environments, Sb(V) can be abiotically reduced by naturally occurring iron(II)-containing minerals. Studies have demonstrated that both magnetite (Fe₃O₄) and mackinawite (FeS) are capable of reducing Sb(V) to Sb(III) britannica.com. At the surface of magnetite, the extent of reduction increases with higher pH, being complete at pH values above 6.5 within 30 days. In contrast, reduction by mackinawite is much more rapid and complete across a wide pH range, occurring within an hour britannica.com. This process involves the oxidation of surface Fe(II) on the mineral.

Microbial Reduction

Certain microorganisms can utilize Sb(V) as an electron acceptor in a respiratory process, particularly under anaerobic conditions mdpi.com. This bacterial reduction has been observed in anoxic sediments where it is coupled to a dissimilatory respiratory pathway using acetate or lactate (B86563) as electron donors mdpi.com. Sulfate-reducing bacteria (SRB), such as Desulfovibrio desulfuricans, have also been employed to remove Sb(V) from wastewater, a process that involves the reduction of Sb(V) and subsequent precipitation as antimony sulfide (B99878) (Sb₂S₃) mdpi.comresearcher.life. The efficiency of microbial reduction can be influenced by factors such as pH, temperature, and the carbon-to-nitrogen ratio of the environment researcher.life.

Photoreduction

Photochemical pathways can also lead to the reduction of Sb(V). Certain antimony(V) complexes, such as [SbV(tpp)(OH)₂]⁺ where 'tpp' is the dianion of tetraphenylporphyrin (B126558), can be photoreduced testbook.com. Depending on the reaction medium, this photoreduction can yield either a one-electron reduced π-radical anion or a two-electron reduced Sb(III) complex, [SbIII(tpp)]⁺ testbook.com. This highlights the potential for light-induced redox cycling of antimony in specific chemical environments.

Environmental Geochemistry and Biogeochemistry of Antimony V

Speciation and Transformation Pathways of Antimony(V) in Natural Environments

The environmental fate of Antimony(V) is intrinsically linked to its chemical form, or speciation, and the pathways through which it transforms. These factors determine its solubility, mobility, and bioavailability.

In aqueous environments, the speciation of Antimony(V) is predominantly as the hexahydroxoantimonate anion, [Sb(OH)₆]⁻. This species is the most stable form under the oxic conditions typically found in surface waters and well-aerated soils, across a broad pH range of 2 to 11. gov.bc.canih.goviwaponline.com

In the solid phase of soils and sediments, Antimony(V) speciation is largely controlled by its interaction with mineral surfaces. Iron, aluminum, and manganese oxides, along with clay minerals, are the primary sinks for Sb(V). nih.govykcs.ac.cn The fixation of antimony in soil iron oxides like goethite, hematite (B75146), and ferrihydrite can account for 40% to 75% of the total antimony content. ykcs.ac.cn Spectroscopic studies have provided direct evidence for the structural incorporation of Sb(V) into iron(III) oxyhydroxides such as ferrihydrite and goethite, where it can substitute for Fe(III) in the mineral structure. acs.orgnih.gov This incorporation results in a highly stable form of antimony that is less susceptible to changes in aqueous conditions like pH and ionic strength. nih.gov Besides incorporation, Sb(V) forms inner-sphere surface complexes on these mineral surfaces. nih.gov

The following table summarizes the dominant species of Antimony(V) in different environmental compartments.

Environmental CompartmentDominant Antimony(V) SpeciesControlling Factors
Aqueous Phase (Oxic) Hexahydroxoantimonate [Sb(OH)₆]⁻pH, Redox Potential
Solid Phase (Soils/Sediments) Adsorbed onto Fe, Al, Mn oxides and clays; Structurally incorporated into iron oxyhydroxidesMineralogy, pH, Organic Matter

While Antimony(V) is the thermodynamically favored species in oxic environments, redox conditions can facilitate its interconversion with the more toxic trivalent form, Antimony(III). nih.gov Studies have shown that Sb(V) is a remarkably stable form, persisting even under reducing conditions where other elements like arsenic would be readily reduced. msu.ru In some soil-water systems, Sb(V) has been observed as the exclusive oxidized form over a wide redox range, from Eh values of +360 to -140 mV at a pH of 8. msu.ru

However, the reduction of Sb(V) to Sb(III) can occur under strongly reducing (anaerobic) conditions, often mediated by microbial activity. nih.govresearchgate.net This process is frequently coupled with the reductive dissolution of iron and manganese (hydr)oxides, which can release previously sorbed antimony. nih.gov For instance, in waterlogged soils, the transition to reducing conditions can initially lead to the immobilization of antimony as Sb(V) is converted to Sb(III), which binds more strongly to iron (hydr)oxides. nih.gov As conditions become more reducing and the iron (hydr)oxides dissolve, the sorbed Sb(III) is then released into the solution. nih.gov

Conversely, the oxidation of Sb(III) to Sb(V) is also a critical pathway. Manganese oxides, such as manganite (γ-MnOOH), are potent oxidants of Sb(III) in the environment. nih.govresearchgate.net This oxidation reaction can occur on a timescale of minutes, with the newly formed Sb(V) being released into the aqueous phase or readsorbed onto the mineral surface. researchgate.net

The speciation of Antimony(V) is highly dependent on the interplay between pH and redox potential (Eh). Eh-pH diagrams, which map the stability fields of different chemical species, are essential for predicting the dominant form of antimony in various geochemical settings. pnnl.govresearchgate.netresearchgate.netresearchgate.net

Under oxidizing conditions (high Eh), Sb(V) is the dominant form across a wide pH range, primarily as the [Sb(OH)₆]⁻ anion at pH values greater than approximately 2.5. pnnl.gov This stability across a broad Eh-pH spectrum explains its prevalence in many natural environments. msu.rutnstate.edu In contrast, under moderately to strongly reducing conditions (low Eh), the thermodynamically stable form is Sb(III), which exists as the neutral species antimonite, Sb(OH)₃, over a pH range of 2 to 12. pnnl.govresearchgate.net Even so, the conversion of Sb(V) to Sb(III) requires strongly reducing conditions, and Sb(V) has been observed to persist in environments that are moderately reducing. msu.rugeologyscience.ru

The mobility of antimony is also influenced by this relationship. Under the basic pH and oxidizing conditions found in some environments, the anionic nature of [Sb(OH)₆]⁻ can lead to electrostatic repulsion from negatively charged mineral surfaces, resulting in higher mobility. pnnl.gov

Adsorption and Desorption Dynamics of Antimony(V) on Environmental Interfaces

The transport and fate of Antimony(V) in the environment are largely controlled by its adsorption to and desorption from the surfaces of soil and sediment particles. These dynamics are critical for determining the concentration of dissolved antimony available for biological uptake.

Antimony(V) exhibits a strong affinity for various mineral oxides and oxyhydroxides, which act as the primary adsorbents in many natural systems.

Iron Oxides (Goethite, Ferrihydrite, Hematite): These minerals are major sinks for Sb(V). tnstate.eduacs.org The adsorption of Sb(V) onto iron oxides is pH-dependent, typically showing maximum adsorption at acidic to near-neutral pH (around pH 4-6) and decreasing sharply as the pH becomes more alkaline. tnstate.edunih.govproquest.com This is because at lower pH, the mineral surfaces are more positively charged, favoring the adsorption of the anionic [Sb(OH)₆]⁻. As pH increases, the surface becomes more negatively charged, leading to electrostatic repulsion and decreased adsorption. nih.govnih.gov Spectroscopic evidence confirms that Sb(V) forms strong inner-sphere complexes with iron oxides, meaning it binds directly to the mineral surface rather than being held by weaker electrostatic forces. nih.govnih.gov Both monodentate and bidentate inner-sphere complexes have been identified. researchgate.net In some cases, a combination of inner-sphere and outer-sphere complexes may form, particularly at lower pH values. tnstate.eduproquest.com

Manganese Oxides: Manganese oxides are also significant in controlling antimony mobility, not only through adsorption but also due to their ability to oxidize Sb(III). nih.govresearchgate.netrsc.org The adsorption of Sb(V) onto manganese oxides is an exothermic and spontaneous process. researchgate.net Similar to iron oxides, the adsorption mechanism involves the formation of inner-sphere complexes, as indicated by the negligible effect of ionic strength on adsorption. researchgate.net

Aluminium Oxides: Aluminium oxides also contribute to the adsorption of Sb(V). Studies have shown that Sb(V) can form outer-sphere complexes on γ-Al₂O₃. ykcs.ac.cn The adsorption is influenced by pH, with acidic conditions generally favoring uptake. ykcs.ac.cn

The following table provides a summary of maximum adsorption capacities of various minerals for Antimony(V), as reported in the literature.

MineralAdsorbentMaximum Adsorption Capacity (mg/g)Reference
Manganese Oxide/Oxyhydroxide Composite Manganese Oxide (CMO)119.63 iwaponline.com
Ferrihydrite Ferrihydrite55.9 ykcs.ac.cn
Ramsdellite Ramsdellite16.52 ykcs.ac.cn

Note: Adsorption capacities can vary significantly based on experimental conditions such as pH, temperature, and initial antimony concentration.

To quantitatively describe the adsorption of Antimony(V) onto mineral surfaces, surface complexation models are employed. These models treat the mineral surface as containing reactive functional groups that can protonate, deprotonate, and form complexes with ions in solution.

The Diffuse Double Layer Model (DDLM) has been successfully used to model the adsorption of Sb(V) on natural iron-oxide-rich soils. nih.gov Modeling with the DDLM suggests that Sb(V) sorption occurs through the formation of bidentate mononuclear and binuclear complexes with the surface hydroxyl groups of iron and aluminum oxides. nih.gov

The Triple Layer Model (TLM) is another surface complexation model that has been applied to describe Sb(V) adsorption on hematite. proquest.comsemanticscholar.org This model conceptualizes the solid-solution interface as having three layers: an inner Helmholtz plane for inner-sphere complexes, an outer Helmholtz plane for outer-sphere complexes, and a diffuse layer. Modeling with the TLM has been used to predict Sb(V) adsorption by considering the formation of both inner-sphere (e.g., ≡FeOSb(OH)₅⁻) and outer-sphere (e.g., ≡FeOH₂⁺−Sb(OH)₆⁻) surface complexes. proquest.comsemanticscholar.org

These models are crucial tools for predicting the partitioning of Antimony(V) between the solid and aqueous phases under a variety of environmental conditions.

Mechanisms of Antimony(V) Adsorption onto Mineral Oxides and Oxyhydroxides (e.g., Goethite, Ferrihydrite, Manganese Oxides, Aluminium Oxides)

Ligand Exchange Processes in Antimony(V) Sorption

The sorption of the antimony(V) cation, predominantly existing as the antimonate (B1203111) anion [Sb(OH)₆]⁻ in aqueous environments, to mineral surfaces is significantly governed by ligand exchange processes. This mechanism involves the displacement of surface hydroxyl groups (-OH or -OH₂) from a mineral by the antimonate ion, leading to the formation of a direct covalent bond between the antimony atom and the mineral's metal cation (e.g., Fe, Al). This process results in the formation of inner-sphere complexes, which are characterized by their high stability and relative irreversibility.

Spectroscopic studies, particularly Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, have provided direct evidence for this mechanism. When [Sb(OH)₆]⁻ adsorbs onto iron oxides like amorphous iron oxide, goethite, and hematite, observable changes in the vibrational spectra occur. These changes include shifts in the Sb(OH)₆⁻ spectrum and the disappearance of stretching absorptions from the iron oxide's surface hydroxyl groups. nih.gov This indicates a direct interaction and the formation of Sb-O-Fe bonds. nih.gov Extended X-ray Absorption Fine Structure (EXAFS) analyses further confirm that Sb(V) adsorbs on both ferrihydrite and goethite by forming inner-sphere surface complexes. nih.govnih.gov

The nature of these inner-sphere complexes can vary. On goethite, EXAFS data suggests that the Sb(V) octahedron, Sb(OH)₆⁻, shares an edge with an Fe(OH)₆ octahedron on the mineral surface. acs.org On hematite, a combination of inner-sphere and outer-sphere complexes is observed at lower pH values, with the inner-sphere complexes being monodentate or bidentate. mdpi.comtnstate.edu X-ray photoelectron spectroscopy (XPS) data also supports ligand exchange as the primary adsorption mechanism on ferrihydrite, leading to the formation of Fe-O-Sb complexes. mdpi.com This chemical bonding, or chemisorption, is a key reason for the strong retention of Antimony(V) on these common environmental sorbents. nih.gov

Electrostatic Interactions and Hydrogen Bonding in Adsorption

While ligand exchange forms strong, direct bonds, electrostatic interactions and hydrogen bonding also play a crucial role in the adsorption of Antimony(V), particularly in the formation of outer-sphere complexes. In an outer-sphere complex, the [Sb(OH)₆]⁻ anion does not directly bond to the mineral surface but is held in the diffuse layer by electrostatic attraction to a positively charged surface. A layer of water molecules typically separates the ion from the surface.

The significance of electrostatic interactions is highly dependent on the solution pH and the point of zero charge (pHpzc) of the adsorbent mineral. For iron oxides like goethite and hematite, the surface is positively charged at pH values below their pHpzc. This positive charge attracts the negatively charged [Sb(OH)₆]⁻ anion. nih.gov Consequently, Sb(V) adsorption on these minerals is highest at acidic pH (e.g., pH 3-6) and decreases sharply as the pH increases and the surface becomes more negatively charged, leading to electrostatic repulsion. nih.govmdpi.comtnstate.edunih.gov

Role of Natural Organic Matter and Humic Substances in Antimony(V) Sorption

Natural organic matter (NOM) and its principal components, humic substances like humic acid (HA), are ubiquitous in soil and aquatic systems and can profoundly influence the sorption and mobility of Antimony(V). mdpi.com The effect of NOM is complex, as it can both inhibit and enhance Sb(V) mobility depending on the specific conditions.

In many cases, NOM, particularly dissolved organic matter (DOM), inhibits the adsorption of Sb(V) onto mineral surfaces. mdpi.com Humic acids can coat mineral surfaces, such as ferrihydrite, blocking reactive adsorption sites that would otherwise be available for Sb(V). mdpi.com This competition for surface sites generally leads to a decrease in Sb(V) adsorption. mdpi.com For instance, incorporating HA onto ferrihydrite surfaces reduces the number of reactive sites and increases the negative surface charge, both of which decrease Sb(V) adsorption. mdpi.comresearchgate.net

Conversely, humic substances can also form complexes with antimony, potentially increasing its mobility in the environment. nih.gov Studies have shown that Sb can complex with various molar mass fractions of humic acids isolated from contaminated soils. nih.gov The formation of these soluble DOM-Sb(V) complexes can prevent the antimony from adsorbing to the solid phase, thereby enhancing its transport in aquatic systems. researchgate.net In some soil systems, Sb(V) has been observed to be predominantly bound in organic horizons rather than mineral horizons, highlighting its affinity for organic matter. researchgate.net The presence of HA in Sb(V)-Fe(III) coprecipitates can significantly influence the mobility and speciation of Sb under changing redox conditions. nih.gov Thus, the interaction between Antimony(V), NOM, and mineral surfaces is a critical factor controlling its environmental fate.

Kinetics and Isotherms of Antimony(V) Adsorption

The study of adsorption kinetics and isotherms is essential for understanding the rate and capacity of Antimony(V) retention in soils and sediments.

Kinetics: The adsorption of Sb(V) onto various sorbents is often a time-dependent process. nih.gov Kinetic studies show that adsorption is typically biphasic, characterized by an initial rapid phase followed by a much slower approach to equilibrium. researchgate.net The fast initial step is attributed to the abundance of readily available adsorption sites on the surface, while the slower phase may involve diffusion into micropores or the gradual formation of more stable inner-sphere complexes. mdpi.commdpi.com Equilibrium is often reached within 5 to 48 hours, depending on the sorbent material. mdpi.commdpi.comresearchgate.net

The pseudo-second-order (PSO) kinetic model frequently provides a better fit for the experimental data compared to the pseudo-first-order (PFO) model. mdpi.comiwaponline.com This suggests that the adsorption process is predominantly governed by chemisorption, involving valence forces through the sharing or exchange of electrons between the sorbent and Sb(V), which is consistent with the formation of inner-sphere complexes. mdpi.commdpi.comnih.gov

Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of Sb(V) in solution and the amount adsorbed on the solid phase at a constant temperature. The Langmuir and Freundlich models are the most commonly used isotherms to describe Sb(V) adsorption.

Langmuir Model: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It is often used to calculate the maximum adsorption capacity (qₘ) of a sorbent. The Langmuir model has been shown to successfully fit Sb(V) adsorption data on various materials, including ferrihydrite, manganese oxides, and different types of soils. mdpi.comresearchgate.netmdpi.comiwaponline.comnih.govnih.gov

Freundlich Model: This model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. It is often applied to multilayer adsorption. The Freundlich model has also been found to provide a good fit for Sb(V) adsorption on soils and bentonite, sometimes even better than the Langmuir model. mdpi.comresearchgate.netnih.gov

The suitability of both models in many studies indicates that Sb(V) adsorption is a complex process that can involve both monolayer chemisorption on heterogeneous surfaces. nih.gov

Mobility and Environmental Fate of Antimony(V)

Geochemical Controls on Antimony(V) Mobilization and Immobilization

The mobilization and immobilization of Antimony(V) in the environment are dictated by a complex interplay of geochemical factors, primarily redox conditions, pH, and interactions with mineral phases, especially iron (Fe) and manganese (Mn) (oxy)hydroxides.

Redox Conditions: Redox potential (Eh) is a master variable controlling antimony's speciation and, consequently, its mobility. acs.org In oxic and mildly reducing environments, the pentavalent state, Sb(V), as the [Sb(OH)₆]⁻ anion, is the predominant and more thermodynamically stable form. nih.gov Sb(V) is generally considered less mobile than its trivalent counterpart, Sb(III), due to its strong adsorption and coprecipitation with Fe(III) (oxyhydr)oxides like ferrihydrite and goethite. acs.orgnih.govnih.gov However, under reducing conditions, such as those found in waterlogged soils or anoxic sediments, Fe(III) (oxyhydr)oxides can undergo reductive dissolution. This process, often microbially mediated, can release the associated Sb into the aqueous phase, leading to its mobilization. scu.edu.auansto.gov.au While Sb(V) itself is relatively stable against reduction, its fate is intrinsically linked to the stability of its host mineral phases. nih.govscu.edu.au

pH: Solution pH affects both the surface charge of adsorbent minerals and the speciation of antimony. As discussed previously, the adsorption of anionic Sb(V) onto variable-charge minerals like iron oxides is highly pH-dependent, with maximum adsorption occurring at acidic to neutral pH (typically < pH 7) and decreasing significantly under alkaline conditions due to increased electrostatic repulsion. acs.orgnih.gov Therefore, an increase in pH can lead to the desorption of Sb(V) and enhance its mobility.

Mineral Interactions: Iron (oxyhydr)oxides are major sinks for Sb(V) in soils and sediments. tnstate.edunih.govdntb.gov.ua Immobilization occurs through several mechanisms:

Adsorption: Formation of strong inner-sphere complexes on mineral surfaces. acs.org

Coprecipitation: Incorporation of Sb(V) into the structure of precipitating iron minerals. mdpi.com

Structural Incorporation: Over time, adsorbed Sb(V) can become incorporated into the crystal structure of minerals like goethite and ferrihydrite, a process confirmed by EXAFS analysis. nih.gov This structural incorporation represents a very stable, long-term sink for antimony, making it less susceptible to changes in aqueous chemistry. nih.gov

Conversely, mobilization can be triggered by the dissolution of these host minerals or by competition for adsorption sites with other anions like phosphate and carbonate, which can desorb Sb(V). nih.gov

Transport Mechanisms of Antimony(V) in Aquatic and Terrestrial Systems

The transport of Antimony(V) through the environment is governed by its partitioning between the dissolved and solid phases. In general, Sb(V) is considered the more mobile antimony species in oxic surface and groundwaters compared to Sb(III). nih.govnih.gov

Aquatic Systems: In rivers, lakes, and groundwater, the transport of Sb(V) is primarily in the dissolved form as the [Sb(OH)₆]⁻ anion. ansto.gov.au Its concentration in the water column is controlled by the balance between inputs (e.g., from mining waste, industrial effluent), adsorption/desorption from suspended sediments and riverbed materials, and dilution. nih.gov The partitioning coefficient (Kd), which describes the ratio of Sb concentration in the solid phase to that in the aqueous phase, indicates that Sb(V) often partitions more strongly to the aqueous phase than other contaminants like arsenic, enhancing its downstream transport. nih.gov Transport can also occur via colloidal particles, where Sb(V) is adsorbed to mobile mineral or organic colloids.

Terrestrial Systems: In soils, the vertical and lateral transport of Sb(V) is largely controlled by water movement (infiltration and runoff) and the soil's adsorption capacity. In soils with high contents of iron oxides and clays, Sb(V) mobility is significantly retarded due to strong adsorption. nih.govnih.gov However, in sandy soils or soils with high organic matter content that can form soluble complexes, mobility can be higher. researchgate.net Breakthrough curves from soil column experiments often show non-equilibrium retention, indicating that transport is kinetically controlled. nih.govnih.gov This means that even in soils with a high capacity to adsorb Sb(V), rapid water flow (e.g., during heavy rainfall) can lead to its transport to deeper soil layers or groundwater before equilibrium is reached. nih.gov

Microbial Transformations Affecting Antimony(V) Biogeochemical Cycling

Microorganisms play a pivotal role in the biogeochemical cycling of antimony, mediating transformations that influence its speciation, mobility, and toxicity in the environment. usgs.govnih.gov While antimony is not an essential element for most organisms, various microbes have developed mechanisms to interact with antimony compounds, often as a means of detoxification or energy generation. nih.govnih.gov These microbial transformations, including the reduction of Antimony(V), are critical components of the antimony cycle in contaminated environments such as mine wastes and affected soils. nih.gov

Identification of Microbial Pathways for Antimony(V) Reduction

One of the key microbial transformations affecting Antimony(V) is its reduction to the more toxic and often less mobile Antimony(III). This process is frequently linked to anaerobic respiration, where certain bacteria utilize Antimony(V) as a terminal electron acceptor to gain energy for growth in the absence of oxygen. nih.govfrontiersin.org This dissimilatory reduction pathway has been observed in various anoxic environments, including contaminated sediments and soils.

Several bacterial species capable of Antimony(V) reduction have been isolated and identified. For instance, bacteria from the genus Bacillus have been shown to respire anaerobically using Antimony(V). Members of the family Bacillaceae have been identified in inocula with high potential for Antimony(V) reduction. Another identified Antimony(V)-reducing bacterium is a strain of Sinorhizhobium, which was isolated from sediments near an antimony factory. More recently, a new strain temporarily named YZ-1, which is closely related to Rhodoferax ferrireducens, has been identified to use Antimony(V) as a terminal electron acceptor with acetate as the electron donor for anaerobic respiration.

In addition to direct enzymatic reduction, indirect microbial processes can also lead to the reduction of Antimony(V). For example, sulfate-reducing bacteria (SRB) can produce sulfide (B99878), which can abiotically reduce Antimony(V) to Antimony(III). This subsequently leads to the precipitation of highly insoluble antimony sulfides like stibnite (B1171622), effectively immobilizing the antimony. It is important to note that not all metal-reducing bacteria are capable of reducing Antimony(V). For example, the well-studied iron-reducing bacterium Geobacter sulfurreducens has been shown to be incapable of reducing Antimony(V) either enzymatically or via the biogenic Fe(II) it produces. nih.govusgs.govresearchgate.net

Table 2: Examples of Bacteria Involved in Antimony(V) Reduction

Bacterial Group/SpeciesReduction PathwayElectron Donor(s)Environment of Isolation
Bacillus sp.Dissimilatory anaerobic respirationAcetate, Lactate (B86563)Anoxic sediments
Sinorhizobium sp. (strain JUK-1)Dissimilatory anaerobic respirationAcetateAntimony factory sediments
Rhodoferax ferrireducens related strain (YZ-1)Dissimilatory anaerobic respirationAcetateAntimony-contaminated soils
Sulfate-Reducing Bacteria (SRB)Indirect reduction via biogenic sulfideVarious organic compoundsAntimony mine drainage

Interplay between Soil Microbiota and Antimony(V) Geochemistry

The collective metabolic activities of the soil microbiota can alter key geochemical parameters such as pH and redox potential, which in turn affect antimony speciation and mobility. For example, general microbial respiration consumes oxygen, creating anaerobic micro-niches where the reduction of Antimony(V) can occur. nih.gov Conversely, other microbial processes can promote the oxidation of Antimony(III) to the more mobile Antimony(V). researchgate.net Genera such as Pseudomonas, Comamonas, and Acinetobacter are known to contain typical antimony-oxidizing bacteria that are widespread in contaminated soils. researchgate.net

Antimony V in Advanced Materials Science and Catalysis Research

Design and Development of Antimony(V)-Containing Functional Materials

The development of functional materials incorporating the antimony(V) cation is driven by the demand for new technologies in electronics and energy. Researchers are exploring how to integrate this ion into various matrices to achieve specific optical and electrical properties.

Integration of Antimony(V) into Phase Change Materials

Phase change materials (PCMs) are crucial for non-volatile memory technologies, relying on rapid, reversible transitions between amorphous and crystalline states that have distinct electrical resistances. Research in this area has predominantly focused on chalcogenide alloys where antimony is a key elemental component, rather than on compounds containing the antimony(V) cation.

Materials like Germanium-Antimony-Tellurium (Ge₂Sb₂Te₅, or GST) are industry standards for phase-change memory. mdpi.com In these alloys, antimony is present in a metallic, alloyed state, and its bonding arrangement changes during the phase transition. mdpi.com Ab initio simulations of elemental amorphous antimony have been used to study its properties for PCM applications, highlighting the importance of mass density on its electronic and optical properties. aps.org While elemental antimony and its alloys are central to PCM technology, the direct integration of the stable antimony(V) cation, for instance in the form of antimony pentoxide (Sb₂O₅), as the primary phase-changing component is not a widely documented strategy in current research literature. aps.orgwikipedia.orgnih.gov The focus remains on the rapid atomic rearrangement in metallic alloys rather than changes in the oxidation state of a cation within a stable oxide. mdpi.com

Synthesis and Characterization of Antimony(V)-Based Transparent Conducting Oxides

Transparent conducting oxides (TCOs) are materials that exhibit both high electrical conductivity and optical transparency, making them essential for devices like solar cells and displays. plasmaterials.comacs.org Antimony(V) is a critical dopant in tin oxide to create Antimony-doped Tin Oxide (ATO), a widely studied TCO. plasmaterials.comrsc.org

The function of Sb(V) in the tin oxide (SnO₂) lattice is to act as an n-type dopant. When an Sb⁵⁺ ion substitutes a Sn⁴⁺ ion, it introduces an extra free electron into the conduction band, significantly increasing the material's electrical conductivity. molchem.co.uk Various methods have been developed to synthesize ATO thin films, each affecting the final properties of the material. Techniques include aerosol-assisted chemical vapor deposition (AACVD), spray pyrolysis, and wet-chemical methods using nanocrystals. acs.orgrsc.orgrsc.org

Recent computational studies have also identified fluorine-doped antimony pentoxide (F-doped Sb₂O₅) as a promising new n-type TCO. acs.orgnih.gov Theoretical calculations suggest that F-doped Sb₂O₅ could achieve high conductivity and transparency, with a predicted wide optical bandgap of over 3.6 eV and good electron mobility. acs.orgnih.gov

Table 1: Properties of Antimony(V)-Based Transparent Conducting Oxides

Material Synthesis Method Dopant Concentration Resistivity (Ω·cm) Carrier Density (cm⁻³) Reference
ATO Aerosol Assisted Chemical Vapour Deposition (AACVD) 4 at% Sb 4.7 × 10⁻⁴ 1.2 × 10²¹ rsc.org
ATO Spin-coating (from nanocrystals) Not specified 395 Ω/square (for 480 nm film) Not specified acs.org
F-doped Sb₂O₅ Hybrid Density Functional Theory (Computational) Not applicable ~10⁻² (Predicted) ~10¹⁹ (Predicted) acs.orgnih.gov

Research on Antimony(V) in Nanomaterial Architectures

The synthesis of antimony(V)-containing compounds as nanomaterials allows for the tuning of their properties for specific applications. Research has focused on creating nanostructures of antimony pentoxide (Sb₂O₅) and composites incorporating it.

Hydrothermal synthesis has been used to produce antimony pentoxide nanocrystals with controlled sizes ranging from 4 to 400 nm and various shapes, including spheres, sheets, and cubes. rsc.org These Sb₂O₅ nanoparticles have been investigated as fillers in solid polymer electrolytes, where they can enhance ionic conductivity. rsc.org Another area of research is the development of composites, such as antimony oxide-graphene (SbO-G) nanocomposites. rsc.org These materials are being explored for energy storage applications, including as electrodes for supercapacitors. rsc.org In these composites, the antimony oxide nanoparticles can act as spacers to prevent the aggregation of graphene sheets, increasing the effective surface area for charge storage. plasmaterials.comrsc.org

Table 2: Examples of Antimony(V) Nanomaterial Architectures

Nanomaterial Synthesis Method Size/Morphology Potential Application Reference
Sb₂O₅ Nanocrystals Hydrothermal 4–400 nm; Spheres, Sheets, Cubes Polymer Electrolyte Fillers rsc.org
SbO-G Nanocomposite Microwave-assisted Nanoparticles on Graphene Sheets Supercapacitor Electrodes rsc.org
Antimony Tin Oxide (ATO) Nanoparticles Hydrothermal 40-50 nm thick, 100 nm long rods, cubes Supercapacitors, Photocatalysis nih.gov

Catalytic Applications of Antimony(V) Species

The strong electron-accepting nature of the antimony(V) cation makes its compounds, particularly halides and oxides, effective in various catalytic applications, from organic synthesis to electrocatalysis.

Antimony(V) as Lewis Acid Catalysts in Organic Transformations

Antimony pentachloride (SbCl₅) is a powerful Lewis acid and has been widely used as a catalyst in numerous organic reactions. sci-hub.seresearchgate.net A Lewis acid is an electron-pair acceptor, and by coordinating to a substrate, SbCl₅ can increase its reactivity, facilitating transformations that would otherwise be difficult. sci-hub.se

Its applications include electrophilic aromatic substitutions (such as Friedel-Crafts reactions), isomerizations, rearrangements, and halogenations. sci-hub.seresearchgate.net For example, SbCl₅ has been used to catalyze the esterification of glycerol (B35011) with acetic acid, achieving total conversion in just 15 minutes at 80°C. researchgate.net Organoantimony(V) compounds are also being developed as Lewis acid catalysts. These can be designed with specific organic groups to tune their solubility and catalytic activity, and in some cases, offer greater stability compared to the highly reactive SbCl₅. digitellinc.comnottingham.ac.uk

Table 3: Selected Organic Transformations Catalyzed by Antimony(V) Compounds

Reaction Type Catalyst Substrates Key Finding Reference
Glycerol Esterification SbCl₅ Glycerol, Acetic Acid Total conversion achieved in 15 min at 80°C. researchgate.net
Friedel-Crafts Reactions SbCl₅ Aromatic compounds, Acylating/Alkylating agents Versatile catalyst for C-C bond formation. sci-hub.se
Isomerization/Rearrangement SbCl₅ Various organic molecules Effective in promoting structural rearrangements. sci-hub.se
Mannich Reaction Bimetallic organoantimony catalyst Aldehydes, Amines, Ketones High efficiency with 0.1 mol% catalyst loading. researchgate.net

Electrocatalytic Functions of Antimony(V) Derivatives

Antimony(V)-containing materials are increasingly being investigated for their roles in electrocatalysis, particularly for energy-relevant reactions like the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).

For the hydrogen evolution reaction, research has shown that antimony(V) species can be critical intermediates. Studies on antimony porphyrin complexes have demonstrated that the Sb(V)/Sb(III) redox couple can be involved in the catalytic cycle for proton reduction to hydrogen. osti.gov In some systems, an Sb(V)-hydride intermediate is proposed as a key step in the H₂ formation process. osti.gov Furthermore, antimony pentoxide (Sb₂O₅) itself has been investigated as a potential catalyst for the HER in acidic media. researchgate.net

Table 4: Electrocatalytic Applications of Antimony(V) Derivatives

Electrocatalytic Reaction Antimony(V) Material Role of Sb(V) Key Performance Metric Reference
Oxygen Evolution Reaction (OER) IrO₂ supported on Antimony-doped Tin Oxide (ATO) Conductive, stable catalyst support Allows for reduced loading of precious metal (Ir) catalyst. researchgate.net
Oxygen Evolution Reaction (OER) Manganese Antimonate (B1203111) (Mn₀.₆₃Sb₀.₃₇Oₓ) Active catalyst component Operated for 168h at 10 mA cm⁻² with an overpotential of 687 ± 9 mV. nih.gov
Hydrogen Evolution Reaction (HER) Antimony Porphyrin Complex Forms active Sb(V)-H intermediate 9 catalytic turnovers with a turnover frequency of 4.3 h⁻¹. osti.gov
Hydrogen Evolution Reaction (HER) Antimony Pentoxide (Sb₂O₅) Active catalyst Shows catalytic activity for H₂ production in acidic solution. researchgate.net

Photocatalytic Research Utilizing Antimony(V) Compounds

The exploration of antimony(V) compounds in photocatalysis is an expanding field of research, with a focus on leveraging their unique electronic and structural properties for various chemical transformations. researchgate.netnih.gov High-valent antimony(V) porphyrins, in particular, have been identified as effective visible-light photocatalysts. researchgate.netacs.org These complexes can operate via direct hydrogen atom transfer (HAT), a mechanism that distinguishes them from many traditional photocatalysts. acs.org

In one line of research, antimony–oxo porphyrins were used to promote the redox-neutral conversion of C–H to C–C bonds. acs.org Computational analysis revealed that the triplet excited state of these complexes exhibits oxyl radical character. Crucially, the antimony(V) center itself does not undergo a change in its high-valent oxidation state during the key steps of the photocatalytic cycle. Instead, it serves as a scaffold to carry the oxo moiety and to activate the coordinated ligands. acs.org This suggests a "spectator" role for the antimony cation in the core catalytic process, opening possibilities for other high-valent metal-oxo porphyrins in photocatalytic HAT applications. acs.org

Laser flash photolysis studies of Sb(V) tetraphenylporphyrin (B126558) systems have further elucidated the mechanism. These studies showed that the hydroxy-coordinated Sb(V) tetraphenylporphyrin undergoes deprotonation in its triplet excited state. This is followed by an electron transfer to a suitable acceptor, generating a radical cation and an oxo-type porphyrin complex capable of oxygen atom transfer. acs.org The powerful oxidation ability of the antimony porphyrin radical cation under excitation is a key characteristic, enabling the oxidation of various substrates. researchgate.net

Researchers have also investigated enhancing the performance of other photocatalytic materials by incorporating antimony. For instance, doping tin oxide (ATO) with antimony can create a large number of oxygen vacancies, which facilitates the oxidation of substances like formic acid in photoelectrocatalytic processes. acs.org While much research focuses on antimony as a component of solid-state materials, the study of discrete antimony complexes in photocatalysis remains an area with significant potential for uncovering new reaction mechanisms. researchgate.net

Table 1: Selected Antimony(V) Compounds in Photocatalysis Research

Compound/System Reaction Catalyzed Mechanistic Insight Source(s)
Antimony–oxo porphyrins Redox-neutral C–H to C–C bond conversion (e.g., addition of THF to dimethyl maleate) Visible-light-induced Hydrogen Atom Transfer (HAT). Sb(V) center is a spectator, activating the oxo ligand. acs.org
Hydroxy-coordinated Sb(V) tetraphenylporphyrin Oxygen atom transfer to alkenes Deprotonation in triplet excited state followed by electron transfer. acs.org
Antimony Doped Tin Oxide (ATO) Photoelectrocatalytic oxidation of formic acid Antimony doping creates oxygen vacancies, enhancing oxidation efficiency. acs.org
Silica gel-supported Sb(V) tetraphenylporphyrin complex Dechlorination of chlorophenols, oxidation of cycloalkenes Heterogenized catalyst with powerful oxidation ability under visible light. researchgate.net

Asymmetric Pnictogen-Bonding Catalysis Involving Chiral Antimony(V) Cation/Anion Pairs

A novel frontier in asymmetric catalysis involves the use of pnictogen bonding, a noncovalent interaction involving Group 15 elements like antimony. acs.orgresearchgate.net This strategy has been successfully applied in developing asymmetric catalysis based on chiral antimony(V) cation/anion pairs. nih.gov This approach represents a departure from classical Lewis acid catalysis, establishing pnictogen-bonding catalysis as a noncovalent counterpart, much like hydrogen bonding is to Brønsted acid catalysis. acs.orgresearchgate.net

A significant breakthrough in this area was the development of an enantioselective transfer hydrogenation of benzoxazines catalyzed by a chiral antimony(V) ion pair. acs.orgnih.gov Researchers synthesized a library of chiral pnictogen catalysts derived from triarylstibine and readily available mandelic acid analogues. acs.org The active catalytic species was identified as a chiral antimony(V) cation/anion pair, which demonstrated remarkable efficiency and enantiocontrol, achieving high yields and enantiomeric excesses even at very low catalyst loadings (e.g., 0.05 mol %). acs.orgnih.gov

The mechanism of this catalysis is believed to involve the pnictogen bond, a σ-hole interaction, combined with the Lewis basic properties of the antimony anion. acs.org Control experiments and mechanistic studies, including nonlinear effect analysis, have supported the crucial role of the ion pair in achieving high catalytic activity. acs.orgnih.gov The formation of the active chiral antimony(V) cation/anion pair can occur in situ from precursor compounds under heating. acs.org This discovery of asymmetric pnictogen-bonding catalysis opens a new avenue for designing other enantioselective transformations. acs.org

Table 2: Performance of Chiral Antimony(V) Cation/Anion Pair in Asymmetric Transfer Hydrogenation

Catalyst System Substrate Reaction Catalyst Loading (mol %) Yield (%) Enantiomeric Excess (ee, %) Source(s)
Chiral Antimony(V) Cation/Anion Pair (derived from triarylstibine and mandelic acid) Benzoxazine (5a) Enantioselective Transfer Hydrogenation 0.05 99 80 acs.org

Mechanistic Elucidation of Antimony(V)-Catalyzed Reactions

The catalytic activity of antimony(V) compounds, particularly antimony pentachloride (SbCl₅), is most frequently attributed to its strong Lewis acidity. researchgate.netsci-hub.se SbCl₅ is a versatile Lewis acid catalyst used in a variety of organic transformations, including Friedel-Crafts reactions, halogenations, and isomerizations. sci-hub.se In these reactions, the antimony(V) center functions as a potent electron pair acceptor, activating substrates for subsequent chemical conversion. For instance, in Friedel-Crafts acylations, SbCl₅ facilitates the generation of highly reactive acylium salts from acyl chlorides. sci-hub.se

Recent research has expanded the mechanistic understanding beyond simple Lewis acidity. In the context of pnictogen-bonding catalysis, computational studies have been instrumental. acs.orgchinesechemsoc.org For Sb(V) stiborane (B1235608) catalysts, it has been shown that a central pnictogen bond forms between the antimony(V) center and a substrate's Lewis basic site (e.g., a quinoline (B57606) nitrogen). chinesechemsoc.org This interaction is characterized by a nearly linear bond angle (approaching 180°), which is typical of σ-hole interactions. chinesechemsoc.org This demonstrates that catalysis can be driven by these highly directional noncovalent forces, which are distinct from traditional covalent or electrostatic interactions. acs.org

Furthermore, mechanistic investigations into reactions catalyzed by phosphine–stibonium cations have shown that the Lewis acidic nature of the antimony(V) center is the primary driver for transformations such as the reductive coupling of aldehydes to form symmetric ethers and the cyclotrimerization of aldehydes into 1,3,5-trioxanes. rsc.org In some advanced systems, an antimony(V) dication has been employed as a Z-type ligand to activate a gold metal center, demonstrating that the charge and strong σ-accepting properties of the antimony ligand can be used to modulate the catalytic properties of a coordinated transition metal. nih.gov Studies on the hydrolysis of SbCl₅ have also provided fundamental insights, showing that the primary hydrolysis products are typically amorphous antimony oxides, with the specific nature of the product depending on factors like acid concentration and aging time. researchgate.net

Radiochemistry Research for Stable Antimony(V) Chelation

The development of stable chelators for radioisotopes of antimony, particularly Auger-electron emitter Antimony-119 (¹¹⁹Sb), is critical for its potential use in targeted radiotherapy. nih.gov However, progress has been hampered by the lack of chelators that can securely bind the metalloid under in vivo conditions. nih.govornl.gov Recognizing this challenge, recent research has shifted focus from the more commonly studied Sb(III) to the Sb(V) oxidation state, which may offer increased complex stability due to its higher charge density and the absence of a stereochemically active lone pair. nih.govresearchgate.net

Ligand Design for Radioantimony(V) Complexation

A key strategy in designing effective chelators for Sb(V) involves using ligands with hard donor atoms, such as oxygen, which are well-suited to coordinate with the hard Lewis acid character of Sb(V). nih.govresearchgate.net One of the most promising ligands to emerge from this research is the tris-catecholate ligand TREN-CAM. nih.gov Catecholates are known to form stable complexes with Sb(V). researchgate.net The design of TREN-CAM provides a hexadentate coordination environment that can form a stable, saturated coordination sphere around the antimony(V) cation. nih.gov

Other ligand design strategies explore poly-functional carboxylic acids, hydroxyl carboxylic acids, and hydroxypyridinone (HOPO) groups. ornl.govresearchgate.net Potentiometric and spectroscopic studies have shown that Sb(V) forms stable 1:1 or 1:3 complexes with ligands containing adjacent carboxylic or hydroxyl functional groups, such as oxalate (B1200264) and citrate (B86180), over a wide pH range. researchgate.net In contrast, ligands with monofunctional groups like acetic acid show negligible complexation. researchgate.net This highlights the importance of the chelate effect, where multiple donor atoms on a single ligand molecule lead to significantly enhanced complex stability. The development of bifunctional chelators, which include a reactive group for conjugation to a biological targeting vector (e.g., a peptide or antibody), is a crucial aspect of this research, aiming to deliver the radioantimony specifically to cancer cells. ornl.govdigitellinc.com

Studies on Stability of Radioantimony(V) Chelates under Physiologically Relevant Conditions

The ultimate test for a potential radiopharmaceutical is its stability in a biological environment. researchgate.netresearchgate.net A major breakthrough was achieved with the Sb(V)-TREN-CAM complex. nih.gov When the [¹¹⁷Sb]Sb-TREN-CAM complex was studied, it demonstrated high stability, remaining intact for several days when incubated in human serum. nih.gov This represents a significant improvement in stability compared to previously studied antimony chelates and offers new promise for the clinical translation of radioantimony. nih.gov

In vivo studies in mice using the diagnostic analogue ¹¹⁷Sb further underscored the stability of the TREN-CAM chelate. nih.gov The biodistribution of mice administered the chelated [¹¹⁷Sb]Sb-TREN-CAM was markedly different from those given unchelated [¹¹⁷Sb]Sb(OH)₆⁻. The results suggested that the radioantimony is largely retained by the TREN-CAM ligand over the course of the study, preventing its release and non-specific uptake in the body. nih.gov This high in vivo stability is a critical requirement to ensure that the therapeutic radionuclide (¹¹⁹Sb) reaches its intended target and minimizes damage to healthy tissues. researchgate.net

Table 3: Stability of Radioantimony(V) Chelates

Chelate/Complex Ligand Type Stability Condition Observation Significance Source(s)
[¹¹⁷Sb]Sb-TREN-CAM Tris-catecholate Human serum incubation Remained intact for several days Demonstrates high physiological stability, suitable for in vivo applications. nih.gov
[¹¹⁷Sb]Sb-TREN-CAM In vivo (mice) Biodistribution study Activity distribution distinct from unchelated Sb(V), suggesting retention by the ligand. Confirms in vivo stability and proper function of the chelate. nih.gov
Sb(V)-oxalate Poly-functional carboxylic acid Aqueous solution (pH 3-9) Forms stable 1:1 and 1:3 complexes. Provides fundamental data on stable coordination environments for Sb(V). researchgate.net

Advanced Analytical Methodologies for Antimony V Research

Speciation Analysis Techniques for Antimony(V) in Complex Matrices

Analyzing Sb(V) in samples such as soil, water, and biological tissues presents significant challenges, including low concentrations, species instability, and matrix interferences. elsevierpure.comresearchgate.net Methodologies often involve a separation step, typically chromatography, coupled with a sensitive detection technique.

Hyphenated Chromatographic Systems (e.g., HPLC-ICP-MS, IEC/SEC-HPLC/ICP-DRC-MS)

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful and widely used technique for antimony speciation. chromatographyonline.com This hyphenated system combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS, allowing for the quantification of individual antimony species. chromatographyonline.compsu.edu Anion-exchange chromatography is frequently employed for the separation of the anionic species of Sb(V) and Sb(III). researchgate.netnih.gov

A significant challenge in the chromatographic analysis of antimony is the often-low recovery of Sb from the column, particularly when analyzing environmental or biological samples. rsc.orgnih.gov Research has shown that the formation of macromolecular species, likely oligomeric and polymeric forms of Sb(V), is a primary cause of these poor recoveries. rsc.orgresearchgate.netmdpi.com To overcome this, a sample pretreatment step involving acidic hydrolysis (e.g., with 1 M HCl) in the presence of chelating agents like ethylenediaminetetraacetic acid (EDTA) or citrate (B86180) can be employed. rsc.orgnih.gov This procedure breaks down the polymeric structures and stabilizes the trivalent state of antimony, enabling quantitative chromatographic analysis. rsc.orgnih.gov

Recent advancements include the development of frontal chromatography coupled with ICP-MS (FC-ICP-MS), which offers a rapid speciation analysis of Sb(III) and Sb(V) in water in as little as 150 seconds, with detection limits below 1 ng kg⁻¹. mdpi.com This method has been successfully applied to study the leaching of antimony species from polyethylene (B3416737) terephthalate (B1205515) (PET) materials. mdpi.com

Table 1: Performance of Selected HPLC-ICP-MS Methods for Antimony Speciation
MethodMatrixSeparation ColumnMobile Phase / EluentDetection Limit (LOD)Key FindingReference
HPLC-ICP-MSCell Extracts (Leishmania donovani)PRP-X10015 mmol/L nitric acid (pH 6)0.06 µg/L for Sb(V)Successful separation and quantification of Sb(III) and Sb(V) in biological extracts. nih.gov
HPLC-HG-ICP-MSUrinePRP-X100 and ION-12020 mM EDTA (pH 4.7) or 2 mM NH4HCO3 / 1 mM tartaric acid (pH 8.5)20 ng/L for Sb(V)Method developed for direct analysis of Sb species in diluted urine, lowering LODs significantly compared to HG-AAS. psu.edu
HPLC-ICP-MSRiver Water-Gradient elutionLODs at sub-µg/L levelsSimultaneous determination of inorganic As, Sb, and Tl species in a single 16-minute run. chromatographyonline.com
FC-ICP-MSWater / PET LeachatesCustom PEEK column with Dowex® 50WX8 resin0.5 M HNO₃&lt;1 ng/kgExtremely rapid (150 s) analysis time for Sb(III) and Sb(V) speciation. mdpi.com

Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS) for Antimony(V) Quantification

Hydride generation atomic fluorescence spectrometry (HG-AFS) is a highly sensitive and selective method for the determination of antimony. rsc.org The technique involves the chemical reduction of antimony ions in an acidic solution, typically using sodium borohydride, to form volatile stibine (B1205547) (SbH₃). This gaseous hydride is then transported to a detector where it is atomized and excites antimony atoms with a light source. The resulting fluorescence is measured, which is proportional to the antimony concentration.

For speciation analysis, Sb(III) can be directly converted to stibine under mild acidic conditions. To determine Sb(V), a pre-reduction step is necessary to convert it to Sb(III) before the hydride generation reaction. Total inorganic antimony is measured after this reduction, and the Sb(V) concentration is calculated by subtracting the Sb(III) concentration from the total. researchgate.net

HG-AFS can be coupled with liquid chromatography (HPLC-HG-AFS) for the separation and quantification of different antimony species, including Sb(III), Sb(V), and organoantimony compounds like trimethylantimony (B1201520) dichloride. um.esrsc.org This approach has been successfully applied to environmental samples, achieving detection limits in the sub-µg/L range. um.esresearchgate.net For instance, a method using an anion exchange column with an ammonium (B1175870) tartrate mobile phase yielded detection limits of 0.016 µg/L for Sb(III) and 0.021 µg/L for Sb(V). researchgate.net

Table 2: Research Findings Using HG-AFS for Antimony(V) Analysis
MethodMatrixDetection Limit (LOD)Key Findings / ApplicationReference
LC-HG-AFSEnvironmental Samples0.5 µg/L for Sb(V)Separation of Sb(III), Sb(V), and trimethylantimony dichloride using anion-exchange chromatography. um.es
LC-HG-AFSSoil, Sediments, Plants0.021 µg/L for Sb(V)Optimized method using an anion exchange column and ammonium tartrate mobile phase with high spike recoveries (92-103%). researchgate.net
HG-AFSGeochemical Samples0.25 µg/LMethod developed for total antimony after microwave digestion and pre-concentration, with good agreement with certified reference materials. researchgate.net
HPLC-HG-AFSCopper ElectrolyteNot specifiedApplied to industrial samples with extreme acidity, finding Sb(V) and As(V) to be the predominant species. rsc.org
HG-AFSNatural Waters9 ng/L (for total Sb)Successfully applied for inorganic antimony speciation in mineral and surface waters in Brazil. researchgate.net

Voltammetric and Spectrophotometric Approaches for Antimony(V) Speciation

Electrochemical methods, particularly stripping voltammetry, offer a sensitive and cost-effective alternative for antimony speciation. researchgate.netspeciation.net These techniques are suitable for on-site measurements, minimizing risks of sample contamination or speciation changes. speciation.net Differential pulse adsorptive stripping voltammetry (DPAdSV) is one such method used for determining both Sb(III) and Sb(V). nih.govresearchgate.net This technique involves the accumulation of an antimony-ligand complex onto the surface of a working electrode, followed by a potential scan to strip the analyte, generating a current signal proportional to its concentration. researchgate.net

A procedure using pyrogallol (B1678534) as a complexing agent achieved detection limits of 1.03x10⁻¹⁰ mol/L for Sb(III) and 9.48x10⁻⁹ mol/L for Sb(V). nih.gov By employing partial least squares regression, this method allows for the simultaneous determination of both species by resolving their overlapping voltammetric signals. nih.gov Spectrophotometric methods, often based on the formation of colored complexes, can also be used for speciation. For instance, the H-point standard addition method has been used for the kinetic determination of Sb(V) and Sb(III). nih.gov

Table 3: Voltammetric Methods for Antimony(V) Speciation
TechniqueComplexing AgentDetection Limit for Sb(V)ApplicationReference
Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV)Pyrogallol9.48 x 10⁻⁹ mol/LSuccessfully applied to pharmaceutical preparations and water samples. nih.govresearchgate.net
Anodic Stripping Voltammetry (ASV) / Cathodic Stripping Voltammetry (CSV)Various (e.g., Alizarin Red S, Hematoxylin)Sub-ppb levelsGeneral environmental monitoring, distinguishing between labile and non-labile metal species. speciation.netresearchgate.net

Application of Electrospray Ionization-Mass Spectrometry (ESI-MS/MS) in Antimony(V) Speciation

Electrospray ionization-mass spectrometry (ESI-MS) is a "soft" ionization technique that is particularly valuable for studying metal-ligand complexes. frontiersin.orgnih.gov It allows for the gentle transfer of intact, weakly-bound complexes from solution to the gas phase for mass analysis. frontiersin.orgnih.gov This provides crucial information on the stoichiometry and structure of antimony complexes, which is not typically achievable with atomic spectrometry techniques like ICP-MS that only provide elemental information. frontiersin.org

ESI-MS, especially when coupled with tandem mass spectrometry (MS/MS), can be used to identify and characterize antimony species in complex mixtures. frontiersin.org The fragmentation patterns observed in MS/MS experiments provide structural details of the parent ion. frontiersin.org While ESI-MS is powerful for qualitative and structural analysis, quantitative analysis requires careful experimental design to account for potential artifacts like adduct formation and differences in ionization efficiencies between species. frontiersin.org It is often used in a synergistic approach with other techniques. For example, HPLC can be coupled with ESI-MS/MS for the sensitive and accurate identification and quantification of various metalloid species. nih.gov Research has identified complexes of Sb(V) with ligands such as citrate and lactate (B86563) in biological systems using these methods. elsevierpure.comresearchgate.net

Table 4: Applications of ESI-MS in Speciation Research
TechniqueFocus of ResearchKey AdvantageReference
ESI-MSChemical speciation of metal-ligand complexesProvides information on structure, energetics, and fragmentation pathways of complexes. frontiersin.org
HPLC-ESI-MS/MSIdentification and quantification of metalloid speciesOffers a sensitive and accurate method for speciation, as demonstrated for selenium metabolites. nih.gov
ESI-MSIdentification of Sb(V) complexes in biological systemsIdentified complexes of Sb(V) with citrate and lactate ligands. elsevierpure.comresearchgate.net

Spectroscopic and Synchrotron-Based Techniques for Antimony(V) Research

Direct, solid-state analysis techniques are crucial for studying antimony speciation in matrices where extraction is difficult or may alter the native species. elsevierpure.com Synchrotron-based X-ray techniques are particularly powerful in this regard.

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Oxidation State Determination

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a synchrotron-based technique that provides direct information about the oxidation state and coordination environment of an element within a sample, without requiring extraction or digestion. amazonaws.comlibretexts.org The technique measures the absorption of X-rays as the energy is scanned across an absorption edge of the target element (the K-edge for antimony is at 30,491 eV). amazonaws.com

The oxidation state of antimony can be reliably determined from the XANES spectrum. Sb(V) has a higher absorption edge energy compared to Sb(III), typically by about 4 eV. amazonaws.comkek.jp Furthermore, the shape of the spectrum, particularly the "white line" (the prominent peak at the absorption edge), is characteristic of the species. Sb(V), which is typically octahedrally coordinated to six oxygen atoms, exhibits a more pronounced white line compared to Sb(III), which has an asymmetric trigonal pyramidal coordination. amazonaws.comkek.jp

XANES has been successfully used to observe the oxidation of Sb(III) to Sb(V) in soil over time. kek.jp In one study, soil doped with Sb(III) showed a gradual shift in the XANES spectrum towards that of a Sb(V) reference compound over 14 days, with an estimated 71.2% of the antimony converting to the pentavalent form. kek.jp This technique is invaluable for determining the speciation of antimony in complex solid matrices like contaminated soils and mine tailings. amazonaws.comresearchgate.net

Table 5: Key Features in XANES Spectroscopy for Antimony Oxidation State Determination
FeatureSb(III) (e.g., in Sb₂O₃)Sb(V) (e.g., in K[Sb(OH)₆])SignificanceReference
Absorption Edge EnergyLower (e.g., ~30,493.7 eV)Higher (by ~4 eV)Primary indicator of oxidation state. amazonaws.comkek.jp
White Line IntensityLess pronouncedMore pronounced/intenseReflects differences in coordination geometry and electronic structure. kek.jp
Coordination EnvironmentAsymmetric, trigonal pyramidal (typically 3 O atoms)Symmetric, octahedral (typically 6 O atoms)The underlying cause of the spectral differences observed in XANES and EXAFS. amazonaws.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Speciation and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of elements within the top few nanometers of a material's surface. For antimony research, XPS is instrumental in distinguishing between its trivalent (Sb(III)) and pentavalent (Sb(V)) forms.

The determination of the oxidation state is based on the precise measurement of the binding energy of core-level electrons, which exhibits a "chemical shift" depending on the atom's electronic environment. eag.com An increase in the formal oxidation state, such as from Sb(III) to Sb(V), generally leads to an increase in the binding energy of the Sb core electrons. eag.com

A significant challenge in the XPS analysis of antimony oxides is the direct overlap of the Sb 3d₅/₂ peak with the O 1s peak. xpsfitting.comthermofisher.com To overcome this, analysts rely on the Sb 3d₃/₂ peak, which does not have major interferences. thermofisher.com By fitting the Sb 3d₃/₂ peak, the intensity and binding energy of the overlapping Sb 3d₅/₂ peak can be constrained, as the spin-orbit splitting (the energy difference between the two peaks) and the area ratio (theoretically 2:3) are well-defined constants. xpsfitting.comthermofisher.com The remaining intensity at the Sb 3d₅/₂ binding energy can then be attributed to oxygen. thermofisher.com Research has shown that the binding energy for Sb(V) in antimony pentoxide (Sb₂O₅) is observed at approximately 530.9 eV for the Sb 3d₅/₂ peak, which is higher than the values for antimony trioxide (Sb₂O₃), typically found between 530.1 and 530.3 eV. xpsfitting.com In studies on antimony adsorption in soils, XPS results have indicated that a decrease in Fe 2p and O 1s binding energies after Sb adsorption suggests an electron transfer, pointing to the chemical interactions occurring at the surface. researchgate.net

Table 1: Representative XPS Binding Energies for Antimony Compounds

CompoundAntimony Oxidation StatePeakBinding Energy (eV)Reference
Antimony Pentoxide (Sb₂O₅)+5Sb 3d₅/₂~530.9 xpsfitting.com
Potassium Hexahydroxoantimonate (KSbO₃)+5Sb 3d₅/₂~530.7 xpsfitting.com
Antimony/Carbon CompositeNot specifiedSb 3d₅/₂530.8 researchgate.net
Antimony/Carbon CompositeNot specifiedSb 3d₃/₂540.3 researchgate.net
Antimony Trioxide (Sb₂O₃)+3Sb 3d₅/₂530.1 - 530.3 xpsfitting.com
Stibnite (B1171622) (Sb₂S₃)+3Sb 3d₅/₂529.6 xpsfitting.com

Advanced Electron Microscopy and Element Mapping Techniques

Advanced electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution imaging of material surfaces and internal structures. tue.nladvancedmicroanalytical.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), these techniques allow for elemental mapping, a method that visualizes the spatial distribution of constituent elements in a sample. advancedmicroanalytical.comjeol.com

The process of elemental mapping involves scanning an electron beam across a specified area of the sample. jeol.com At each pixel, the instrument acquires a spectrum of characteristic X-rays emitted from the atoms excited by the electron beam. advancedmicroanalytical.comjeol.com Since each element emits X-rays at discrete, characteristic energies, the intensity of these X-rays can be plotted pixel-by-pixel to create a map showing the distribution and relative abundance of each element. jeol.com This is invaluable for antimony research, as it can reveal how antimony is distributed within a complex matrix, whether it is homogeneously dispersed, or if it has formed aggregates or is associated with specific mineral phases. tue.nlresearchgate.net For instance, X-STM, a specialized microscopy technique, has been used to study antimony-based III-V materials at the atomic scale, providing information on structural quality, interface sharpness, and atom segregation. tue.nl

Challenges and Innovations in Antimony(V) Speciation Analysis

The accurate speciation analysis of antimony is fraught with challenges that can compromise the reliability of results. researchgate.net Key difficulties include achieving quantitative extraction from solid samples, preventing species transformation during analysis, and ensuring high chromatographic recovery. researchgate.netrsc.org

Optimization of Quantitative Extraction Procedures from Solid Samples

A primary hurdle in analyzing Sb(V) in solid matrices like soils, sediments, and industrial materials is its efficient and quantitative extraction without altering its original speciation. researchgate.net The extraction efficiency is often low, and the choice of extractant is critical. researchgate.netpan.pl

Researchers have compared various extraction solutions to optimize the recovery of antimony species. Studies on polluted soils and sediments have evaluated extractants such as deionized water, calcium chloride, ammonium nitrate, diethylenetriaminepentaacetic acid (DTPA), and sodium dihydrogen phosphate. nih.gov Among these, a 0.1M Na₂HPO₄ solution showed the highest extractability for Sb, recovering up to 9% of the total antimony, which was found to be predominantly in the Sb(V) form. nih.gov

Another optimized procedure for soils involved using a mixture of 100 mM citric acid and 20 mM Na₂EDTA at a pH of 3.8, with ultrasound assistance for 4 hours. pan.pl This method achieved an extraction efficiency of up to 80% in certain soil types, although it was lower in soils with low pH. pan.pl For the analysis of residues in soil and plant samples, an optimized procedure used a mixture of citrate buffer (pH=4) and methanol, followed by solid-phase extraction (SPE) for cleanup and preconcentration. mdpi.com

Table 2: Comparison of Extraction Methods for Antimony from Solid Samples

Extractant SolutionMatrixKey FindingsReference
0.1 M Na₂HPO₄Polluted soils and sedimentsHighest extractability (up to 9% of total Sb). Sb mainly present as Sb(V). nih.gov
100 mM Citric Acid + 20 mM Na₂EDTA (pH 3.8)SoilsAchieved highest extraction efficiency (up to 80%) with 4-hour ultrasound assistance. pan.pl
0.005 M DTPAOrganic and acidic forest soilsUp to 34% of extracted Sb was found as Sb(III), indicating its presence in certain matrices. nih.gov
0.5 M H₂SO₄Mushroom samplesProved to be the best extracting solution for speciation analysis in this matrix. researchgate.net
Citrate Buffer (pH 4) : Methanol (1:1 v/v)Soil and plant samplesUsed in an optimized SLE-SPE procedure for antimicrobial residues. mdpi.com

Strategies for Species Instability Mitigation and Preservation during Analysis

A major challenge in antimony speciation is the instability of its oxidation states during sample collection, storage, and analysis. researchgate.net Sb(III) is susceptible to oxidation to Sb(V), and conversely, Sb(V) can be reduced to Sb(III), leading to inaccurate quantification of the original species distribution. researchgate.netscirp.orgresearchgate.net

Several strategies have been developed to mitigate these interconversions. The use of complexing agents like citric acid can help stabilize Sb(V). researchgate.net Diluting samples in a diammonium tartrate medium has been shown to be necessary to prevent the oxidation of Sb(III) at low concentrations. nih.gov

A more advanced approach involves the use of species-specific isotope dilution mass spectrometry (SIDMS). scirp.org This powerful technique uses isotopically enriched standards for each species of interest (e.g., ¹²¹Sb(III) and ¹²³Sb(V)). scirp.org By spiking the sample with these standards at different stages of the analytical procedure, it is possible to trace and quantify any transformation that occurs between the species. researchgate.netscirp.org One study using this method found that while no reduction of Sb(V) to Sb(III) occurred, about 9.3% of the extractable Sb(III) was oxidized to Sb(V) during the extraction step from a soil sample. researchgate.netscirp.org By correcting for this transformation, a more accurate initial concentration of both species could be determined. researchgate.netscirp.org

Enhancing Chromatographic Recovery and Preventing Species Interconversion

High-Performance Liquid Chromatography (HPLC) coupled with sensitive detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a cornerstone of antimony speciation analysis. pan.plrsc.org However, this technique faces its own set of challenges, including low chromatographic recovery and the potential for on-column species conversion. researchgate.net

To address these issues, researchers have focused on optimizing chromatographic conditions. The choice of mobile phase is critical. For the separation of Sb(III) and Sb(V), mobile phases such as phthalic acid, diammonium tartrate, and nitric acid have been used with anion-exchange or cation-exchange columns. nih.govrsc.orgmdpi.com One method achieved good separation using a gradient elution between diammonium tartrate and potassium hydroxide. nih.gov

A novel approach to overcome limitations of traditional HPLC is the use of Frontal Chromatography (FC) coupled with ICP-MS. researchgate.netnih.gov This technique allows for a much faster analysis time (e.g., 150 seconds) and achieves very low detection limits. researchgate.netnih.govnih.gov An optimized FC-ICP-MS method for analyzing water leached from PET plastics used a strong cation-exchange resin with a dilute nitric acid mobile phase. nih.gov At a pH ≤ 1, Sb(V) is a neutral species (Sb(OH)₅) and is unretained, while Sb(III) exists as a cation (Sb(OH)₂⁺) and interacts with the column, allowing for their effective and rapid separation. nih.gov Validation of this method showed recoveries of 95% for Sb(V) and 93% for Sb(III), demonstrating no significant species loss or interconversion during the procedure. nih.gov

Table 3: Optimized Conditions for Chromatographic Speciation of Antimony

TechniqueColumnMobile Phase / EluentKey Optimization FeatureReference
HPLC-HG-AFSHamilton PRP-X100 (anion-exchange)Gradient of Diammonium Tartrate (pH 5.5) and KOH (pH 12)Baseline separation in <7 min; column equilibration was critical to prevent peak splitting. nih.gov
HPLC-ICP-MSStrong anion-exchangePhthalic acidEffective separation of Sb(III) and Sb(V). rsc.org
FC-ICP-MSStrong cation-exchange0.5 M Nitric Acid (HNO₃)Rapid analysis (150 s); separates neutral Sb(V) from cationic Sb(III). researchgate.netnih.gov
HPLC-ICP-MSHamilton PRP-X100100 mM Citric Acid + 20 mM Na₂EDTA (pH 3.8)Successful separation of Sb(III), Sb(V), and SbMe₃ in 6 minutes. pan.pl

Development of Novel Solid-State Analytical Methodologies for Antimony(V)

Given the significant challenges associated with incomplete extraction from solid samples, there is a growing need for analytical methods that can determine antimony speciation directly in the solid state. researchgate.netrsc.org Such methods bypass the problematic extraction step entirely, eliminating errors associated with low recovery and species transformation. researchgate.net

One of the most promising solid-state techniques is X-ray Absorption Spectroscopy (XAS), particularly the X-ray Absorption Near-Edge Structure (XANES) region. XANES is highly sensitive to the oxidation state and coordination environment of the absorbing atom. By comparing the XANES spectra of an unknown sample to those of known standard compounds, the speciation of antimony can be determined directly. For example, XANES analysis of ashes from municipal solid waste incineration revealed that antimony, originally present as Sb(III) in flame retardants, was oxidized to Sb(V) compounds during incineration. researchgate.net Another approach involves a micro-solid phase extraction where magnetic particles are used to capture antimony species, and the solid phase is then introduced directly into an electrothermal atomizer for determination. nih.gov These developments in solid-state analysis are crucial for advancing the understanding of Sb(V) in complex environmental and industrial materials. rsc.org

Future Research Directions and Concluding Perspectives on Antimony V

Synthesis and Characterization of Novel Antimony(V) Frameworks

The development of new materials incorporating the antimony(V) cation is a burgeoning field, with metal-organic frameworks (MOFs) and other coordination polymers at the forefront. These materials exhibit promise in applications ranging from catalysis to environmental remediation.

Recent research has demonstrated the successful synthesis of various antimony(V) complexes and frameworks. For instance, iron-based and zirconium-based MOFs have been synthesized and studied for their ability to remove antimony from aqueous solutions. researchgate.netacs.orgresearchgate.net Studies have detailed the synthesis of Fe-MIL-88B, an iron-based MOF, which has shown high adsorption capacities for both Sb(III) and Sb(V). researchgate.netx-mol.com Similarly, zirconium-based MOFs like UiO-66(NH₂) and NU-1000 have been synthesized and characterized for their exceptional ability to capture antimony species from water. acs.orgresearchgate.netacs.org The synthesis of discrete antimony(V) complexes with organic ligands such as lapachol (B1674495) and dipyrrin (B1230570) has also been reported, expanding the library of known Sb(V) compounds. nih.govrsc.org The reaction of triphenylantimony (B1630391) dichloride or triphenylbismuth (B1683265) dichloride with lapachol yields monomeric and dinuclear complexes, respectively. nih.gov Furthermore, an air- and moisture-stable antimony(V)–dipyrrin complex has been synthesized through the reaction of excess antimony(III) chloride with a specific dipyrrin ligand under visible light and an oxygen atmosphere. rsc.org

Future research will likely focus on designing and synthesizing novel antimony(V) frameworks with tailored properties. This includes the exploration of new organic linkers and metal nodes to create frameworks with specific pore sizes, functionalities, and catalytic activities. Characterization techniques will continue to play a crucial role, with an emphasis on in-situ methods to understand the dynamic behavior of these frameworks under operational conditions.

Table 1: Adsorption Capacities of Selected Metal-Organic Frameworks for Antimony(V)

MOF MaterialAdsorption Capacity for Sb(V) (mg g⁻¹)Reference(s)
Fe-MIL-88B318.9 researchgate.net
NU-1000287.88 acs.org
UiO-66(NH₂)105.4 researchgate.netacs.org

Advanced Understanding of Antimony(V) Reactivity in Complex Chemical Systems

Understanding the fundamental reactivity of the antimony(V) cation is critical for its application in catalysis and for predicting its behavior in intricate chemical environments. Recent studies have begun to unravel the complex solution chemistry and catalytic potential of Sb(V) compounds.

First-principles molecular dynamics simulations have provided significant insights into the hydrolysis and complexation of Sb(V) in aqueous solutions. acs.orgresearchgate.net These studies have shown that the hexahydroxoantimonate(V) anion, [Sb(OH)₆]⁻, is the predominant species under most environmental conditions. acs.orgresearchgate.net Research has also explored the formation of Sb(V) complexes with biologically relevant molecules like adenine (B156593) nucleosides, suggesting potential interactions within biological systems. nih.gov

The catalytic applications of antimony(V) are an area of growing interest. A C,N-coordinated antimony(V) compound has demonstrated catalytic activity, and the coordination chemistry of Sb(V) cations is being explored to design new catalysts. researchgate.netuvic.ca For instance, an antimony(V) oxo intermediate, generated through electrochemical oxidation, has been shown to activate C-H bonds. acs.org Antimony compounds, including Sb(V) species, have been reviewed for their catalytic roles, particularly in polyester (B1180765) synthesis and other organic reactions, often acting as Lewis acid catalysts. alfachemic.comnih.gov A complex of antimony(V) chloride and benzyltriethylammonium chloride has been reported as an efficient catalyst for Friedel-Crafts acylation reactions. epa.gov

Future work in this area will likely involve more complex reaction systems and the use of advanced spectroscopic techniques to probe reaction intermediates and mechanisms. A deeper understanding of the electronic structure and bonding in Sb(V) complexes will be crucial for designing more efficient and selective catalysts.

Predictive Modeling and Computational Design for Antimony(V) Materials and Catalysts

Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics (MD), has become an indispensable tool for investigating the properties of antimony(V) compounds at the molecular level. These methods provide insights that are often difficult to obtain through experimental means alone.

DFT calculations have been employed to study the adsorption of antimony(V) oxyanions on mineral surfaces, providing molecular-level information on these interactions. acs.org Such studies help in understanding the geometry, electronic structure, and bonding of adsorbed Sb(V) species. acs.org Computational studies have also been used to investigate the structure and dynamics of liquid antimony and antimony clusters. nih.govresearchgate.net First-principles molecular dynamics simulations have been instrumental in elucidating the solution chemistry of Sb(V), including its hydrolysis and complexation with various cations. acs.orgresearchgate.net Furthermore, DFT has been used to analyze the vibrational spectra and quantum chemical descriptors of antimony complexes to understand their properties. researchgate.netproquest.com

The future of this field lies in the development of more accurate and efficient computational models that can predict the properties of novel antimony(V) materials and catalysts before their synthesis. This includes the design of new MOFs with optimal pore structures for specific applications and the prediction of reaction pathways and activation energies for Sb(V)-catalyzed reactions. The integration of machine learning with computational chemistry could further accelerate the discovery of new antimony(V) materials with desired functionalities.

Elucidation of Molecular-Level Processes in Antimony(V) Environmental Transformations

The environmental fate and transport of antimony are of significant concern, and understanding the molecular-level transformations of antimony(V) is key to assessing its environmental impact. Antimony(V) is the most stable oxidation state in many environmental settings. pan.pl

Research has shown that the mobility and bioavailability of antimony in soil are dependent on its speciation, pH, redox conditions, and the presence of colloids and microbial populations. nih.gov Under aerobic conditions, the dominant species is the antimonate (B1203111) anion, [Sb(OH)₆]⁻. pan.plnih.gov The transformation of antimony(V) in the presence of minerals like ferrihydrite has been studied, revealing that Sb(V) can become structurally incorporated into more crystalline iron oxides such as goethite and hematite (B75146) over time, leading to its immobilization. nih.gov The biogeochemical processes, including redox reactions and microbial transformations, play a crucial role in the speciation and mobility of antimony in the environment. researchgate.netresearchgate.netamericanelements.comnih.gov While Sb(V) is generally the more stable form, its transformation to the more toxic Sb(III) can occur under certain conditions. pan.pl

Future research should focus on unraveling the complex interplay between geochemical and biological processes that govern the transformation of antimony(V) in various environmental compartments. This includes investigating the role of specific microorganisms and enzymes in Sb(V) reduction and oxidation. researchgate.net Advanced spectroscopic and microscopic techniques will be essential for identifying the different antimony species and their associations with solid phases in soils and sediments.

Development of Next-Generation Analytical Tools for Antimony(V) Speciation

Accurate and sensitive analytical methods are crucial for determining the concentration and speciation of antimony(V) in various matrices, from environmental samples to biological systems. The toxicity and mobility of antimony are highly dependent on its chemical form, making speciation analysis particularly important. americanelements.comnih.gov

A variety of analytical techniques are currently employed for antimony speciation. Hyphenated techniques, particularly high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), are widely used for the separation and detection of different antimony species, including Sb(V). rsc.orgresearchgate.netnih.gov However, challenges such as species instability during sample processing and low chromatographic recovery remain. rsc.org Recent advancements include the development of a rapid method using frontal chromatography coupled with ICP-MS (FC-ICP-MS) for the speciation of Sb(III) and Sb(V) in water. mdpi.comnih.gov Electrochemical biosensors are also emerging as a promising, cost-effective, and portable tool for the detection of antimony. iwaponline.com Other methods include hydride generation atomic absorption spectrometry (HG-AAS) and various forms of atomic emission and mass spectrometry. nih.govnih.govpjoes.com

The development of next-generation analytical tools will focus on improving sensitivity, selectivity, and speed, as well as enabling in-situ and real-time measurements. There is a need for methods that can overcome the challenges of low concentrations and complex matrices. rsc.org The development of certified reference materials for antimony speciation is also critical for ensuring the quality and comparability of data across different laboratories. Furthermore, solid-state analytical methods may become increasingly important for characterizing antimony species in solid samples where extraction is difficult. rsc.org

Table 2: Common Analytical Techniques for Antimony(V) Speciation

Analytical TechniqueAbbreviationCommon ApplicationReference(s)
High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass SpectrometryHPLC-ICP-MSSeparation and quantification of Sb(III) and Sb(V) in water and other environmental samples. rsc.orgresearchgate.net
Frontal Chromatography - Inductively Coupled Plasma Mass SpectrometryFC-ICP-MSRapid speciation analysis of Sb(III) and Sb(V) in water. mdpi.comnih.gov
Hydride Generation - Atomic Absorption SpectrometryHG-AASDetermination of Sb(III) and total Sb, with Sb(V) calculated by difference. nih.govnih.gov
Liquid Chromatography - Inductively Coupled Plasma - Optical Emission SpectrometryLC-ICP-OESSimultaneous separation and quantification of Sb(III) and Sb(V) in aqueous samples. nih.gov
Electrochemical Biosensors-On-site and rapid detection of antimony. iwaponline.com

Q & A

Q. What is the electron configuration of Sb⁵⁺, and how does it influence its reactivity in coordination chemistry?

Sb⁵⁺ has an electron configuration of [Kr] 4d¹⁰ 5s² 5p⁰, resulting from the loss of all five valence electrons. This empty 5p orbital makes Sb⁵⁺ a strong Lewis acid, favoring octahedral coordination with ligands like oxygen or halides. Its high charge density promotes hydrolysis in aqueous solutions, forming oxyanions such as Sb(OH)₆⁻ .

Q. What are the common synthetic routes for Sb⁵⁺-containing compounds, and how do reaction conditions affect product purity?

Sb⁵⁺ compounds are typically synthesized via oxidation of Sb³⁺ precursors (e.g., Sb₂O₃) using HNO₃ or H₂O₂ under acidic conditions. For example, Sb₂O₅ forms via controlled calcination of Sb₂O₃ at 900–1000°C. Impurities like Sb³⁺ can arise from incomplete oxidation, necessitating redox titration or XPS to verify oxidation states .

Q. How does Sb⁵⁺ speciation vary in aqueous environments, and what analytical techniques are used to distinguish its forms?

Sb⁵⁺ exists primarily as Sb(OH)₆⁻ in neutral to alkaline water but may form SbO₃⁻ in acidic conditions. Speciation analysis requires coupling separation techniques (e.g., cation-exchange resins to remove interfering organic Sb species) with detection methods like ICP-MS or hydride generation-atomic fluorescence spectroscopy (HG-AFS) .

Advanced Research Questions

Q. What experimental strategies mitigate cation/anion inversion defects in Sb⁵⁺-based photovoltaic materials like antimony selenosulfide (Sb₂(S,Se)₃)?

Post-annealing at controlled temperatures (300–400°C) reduces sulfur/selenium anion loss, which creates vacancies filled by Sb⁵⁺, forming detrimental SbS(e) inversion defects. Density functional theory (DFT) simulations suggest doping with isovalent cations (e.g., Bi³⁺) stabilizes the lattice, while in situ XRD monitors defect dynamics during crystallization .

Q. How do Sb⁵⁺ contamination and speciation affect soil microbial communities, and what bioremediation approaches show promise?

In Sb-contaminated soils, Sb⁵⁺ binds to Fe/Mn oxides (60–80% of total Sb) and organic matter (15–25%), reducing bioavailability. However, microbial consortia like Pseudomonas spp. can reduce Sb⁵⁺ to less toxic Sb³⁺. Synchrotron-based XANES and 16S rRNA sequencing are critical for mapping speciation and microbial diversity .

Q. What methodological biases arise in toxicological studies of Sb⁵⁺ exposure, and how can they be minimized?

Common biases include selection bias (e.g., non-random sampling in occupational studies) and detection bias (e.g., inconsistent ICP-MS calibration). Robust protocols involve blinding during data collection, using certified reference materials (e.g., NIST SRM 1640a for water), and applying the Risk of Bias (RoB) tool to assess study design .

Q. How do Sb⁵⁺-based perovskites (A₃Sb₂X₉) achieve long carrier lifetimes despite their trivalent configuration?

The [SbX₆]³⁻ octahedra in A₃Sb₂X₉ perovskites exhibit indirect bandgaps and low electron-phonon coupling, reducing non-radiative recombination. Transient absorption spectroscopy reveals carrier lifetimes >10 ns, comparable to Pb-based perovskites. Substituting organic cations (e.g., CH₃NH₃⁺) with inorganic Cs⁺ enhances stability against moisture .

Methodological Resources

  • Speciation Analysis : Use MSFIA (Multi-Syringe Flow Injection Analysis) manifolds for automated Sb⁵⁺/Sb³⁺ separation coupled to ICP-MS .
  • Defect Characterization : Employ positron annihilation spectroscopy or deep-level transient spectroscopy (DLTS) to quantify vacancy defects in Sb⁵⁺ materials .
  • Environmental Monitoring : Combine sequential extraction (e.g., NH₄NO₃ for exchangeable Sb⁵⁺, EDTA for Fe/Mn-bound Sb) with synchrotron µ-XRF mapping .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.